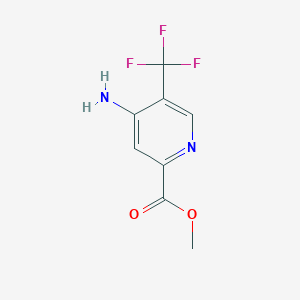

4-Amino-5-(trifluorométhyl)pyridine-2-carboxylate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C8H7F3N2O2 It is a derivative of pyridine, characterized by the presence of an amino group, a trifluoromethyl group, and a carboxylate ester group

Applications De Recherche Scientifique

Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate exhibits various biological activities due to its unique chemical structure. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Antimicrobial Properties

Research has indicated that derivatives of trifluoromethylpyridines possess antimicrobial properties. For instance, several studies have demonstrated that these compounds can inhibit the growth of specific bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Certain derivatives have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This suggests potential therapeutic applications in treating inflammatory diseases .

Synthetic Utility

Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules.

Synthesis of Agrochemicals

The compound is utilized in the synthesis of agrochemical products. Trifluoromethylpyridines are known for their role in developing herbicides and pesticides. For example, several agrochemicals containing the trifluoromethylpyridine moiety have been approved for market use, highlighting its importance in crop protection .

Pharmaceutical Applications

In pharmaceuticals, methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate is explored as a building block for synthesizing drugs targeting various diseases, including neurodegenerative disorders and certain cancers. Its structural features allow for modifications that can enhance bioactivity and selectivity against specific biological targets .

Synthesis and Evaluation of Derivatives

A study focused on synthesizing derivatives of methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate to evaluate their anti-inflammatory activity. The synthesized compounds were tested for their ability to inhibit COX-2 activity, with some showing promising results comparable to existing anti-inflammatory drugs like celecoxib .

Trifluoromethylpyridine in Agrochemicals

Another case study highlighted the use of trifluoromethylpyridines in developing new herbicides. The research documented the efficacy of these compounds in controlling weed growth while minimizing environmental impact, demonstrating their potential as effective agrochemical agents .

Mécanisme D'action

Target of Action

It’s known that this compound is used as an intermediate in the synthesis of various active pharmaceutical ingredients .

Mode of Action

It’s known that the trifluoromethyl group in the compound can significantly impact its chemical reactivity and biological activity .

Biochemical Pathways

It’s known that the compound can be used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Pharmacokinetics

The compound’s molecular weight is 22015 , which may influence its bioavailability.

Result of Action

It’s known that the compound is used in the synthesis of various active pharmaceutical ingredients .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate. For instance, the compound should be stored at 0-8°C . Furthermore, the compound’s reactivity and biological activity can be influenced by the unique physicochemical properties of the fluorine atom .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate typically involves the trifluoromethylation of pyridine derivatives. One common method includes the reaction of 4-iodopyridine with trifluoromethylating agents under specific conditions . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.

Comparaison Avec Des Composés Similaires

4-Amino-2-(trifluoromethyl)pyridine: Shares a similar pyridine core with an amino and trifluoromethyl group.

Methyl 4-amino-5-(trifluoromethyl)picolinate: Another derivative with comparable functional groups.

Uniqueness: Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances stability and bioavailability, making it a valuable compound in various research applications.

Activité Biologique

Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate (M4A5TPF) is a fluorinated pyridine compound with significant biological activity, particularly in antimicrobial and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H7F3N2O2

- Molecular Weight : Approximately 220.15 g/mol

- Structural Features : The compound features a pyridine ring substituted with an amino group and a trifluoromethyl group, enhancing its reactivity and biological activity .

Biological Activity Overview

Research indicates that M4A5TPF exhibits notable biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various pathogens, suggesting its potential as an antimicrobial agent .

- Cytotoxicity : Preliminary studies indicate that M4A5TPF may induce cell death in certain cancer cell lines, although specific mechanisms remain to be fully elucidated .

The exact mechanism of action for M4A5TPF is not fully understood; however, several pathways have been proposed:

- Biochemical Pathways : The trifluoromethyl group significantly impacts the compound's chemical reactivity, which may influence its interaction with biological targets .

- Potential Targets : It is suggested that M4A5TPF may interact with enzymes or receptors involved in cellular signaling pathways, possibly affecting cell proliferation and survival .

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of M4A5TPF against various bacterial strains. The results indicated that the compound could inhibit growth at concentrations comparable to established antibiotics.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

This table summarizes the antimicrobial activity of M4A5TPF against selected pathogens, demonstrating its potential as a therapeutic agent .

Cytotoxicity Studies

In vitro studies have shown that M4A5TPF can induce cytotoxic effects in several cancer cell lines. A notable study reported:

- Cell Lines Tested : GBM (Glioblastoma), HeLa (cervical cancer)

- Concentration Range : 0.1 µM to 10 µM

- Observations : Morphological changes consistent with apoptosis were noted at concentrations above 1 µM.

The data suggest that M4A5TPF may act as a potential anticancer agent by inducing cell death through mechanisms such as apoptosis or necrosis .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A research team evaluated the efficacy of M4A5TPF against multi-drug resistant strains of bacteria. The findings demonstrated significant inhibition compared to control groups, supporting its potential use in treating resistant infections. -

Cytotoxicity in Cancer Research :

In a study focusing on glioblastoma cells, M4A5TPF exhibited a GI50 value (the concentration required to inhibit cell growth by 50%) significantly lower than many existing treatments, indicating its potential as a novel therapeutic agent .

Propriétés

IUPAC Name |

methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-15-7(14)6-2-5(12)4(3-13-6)8(9,10)11/h2-3H,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRMQIUQOAIEPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.